2-(Benzyloxy)-N-methyl-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-N-methyl-6-nitroaniline is an organic compound that features a benzyl ether group, a nitro group, and a methylated aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-methyl-6-nitroaniline typically involves the following steps:
Benzylation: The hydroxyl group is protected by converting it into a benzyl ether using benzyl bromide in the presence of a base such as sodium hydroxide.
N-Methylation: The amine group is methylated using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-N-methyl-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The benzyl ether can be cleaved to yield the corresponding phenol using hydrogenation or catalytic transfer hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Hydrogenation or catalytic transfer hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction of Nitro Group: Produces 2-(Benzyloxy)-N-methyl-6-aminoaniline.
Cleavage of Benzyl Ether: Produces 2-hydroxy-N-methyl-6-nitroaniline.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-N-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antibacterial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-N-methyl-6-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Used as a solvent and intermediate in organic synthesis.
3-(Benzyloxy)pyridin-2-amine: Investigated for its pharmacological properties.
Uniqueness
2-(Benzyloxy)-N-methyl-6-nitroaniline is unique due to the presence of both a nitro group and a benzyl ether group, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C14H14N2O3 |
---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
N-methyl-2-nitro-6-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14N2O3/c1-15-14-12(16(17)18)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
FEXSJGJZXZUICX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.